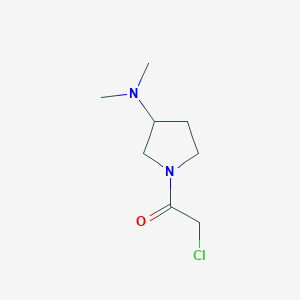

2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone

Description

2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone is a chloroacetylated compound featuring a pyrrolidine ring substituted with a dimethylamino group at the 3-position. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs . Its synthesis likely involves chloroacetylation of 3-dimethylaminopyrrolidine, analogous to methods used for related compounds (e.g., indole or tetrazole derivatives) .

Properties

IUPAC Name |

2-chloro-1-[3-(dimethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDICQAKICFEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-pyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the controlled addition of reactants. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted amines, thiols, and ethers.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols and amines.

Scientific Research Applications

Physical Properties

The compound is characterized by its solid state at room temperature and has specific storage requirements to maintain stability. As indicated, it is classified as an irritant, necessitating careful handling during research applications.

Medicinal Chemistry

2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone is primarily explored for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the synthesis of various bioactive compounds.

Case Studies:

- Synthesis of Antidepressants : Research indicates that derivatives of this compound can be synthesized to create novel antidepressants with improved efficacy and reduced side effects.

Neuroscience

The compound’s interaction with neurotransmitter systems has been studied, particularly regarding its effects on serotonin and dopamine receptors.

Research Findings:

- Studies have shown that modifications of the pyrrolidine structure can enhance binding affinity to specific receptors, potentially leading to new treatment avenues for mood disorders.

Materials Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials, such as polymers and coatings.

Applications:

- It has been incorporated into polymer matrices to improve mechanical strength and thermal stability.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Potential antidepressant derivatives |

| Neuroscience | Interaction with neurotransmitter systems | Enhanced receptor binding affinities |

| Materials Science | Development of advanced materials | Improved mechanical properties in polymer composites |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of nucleic acid function, which is useful in various biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Crystallography : Piperidine analogs with bulky substituents (e.g., 3,3-dimethyl-2,6-diphenyl) exhibit triclinic packing (α = 106.78°, β = 93.02°, γ = 102.35°), influenced by C–H···O/Cl interactions .

Biological Activity

2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1341539-96-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₅ClN₂O

- Molecular Weight : 174.68 g/mol

- Structure : The compound features a chloro group and a dimethylamino pyrrolidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways. The presence of the dimethylamino group is thought to enhance membrane permeability, allowing for increased uptake of the compound into bacterial cells .

Case Study 1: Antibacterial Efficacy

In a study investigating the antibacterial efficacy of various pyrrolidine derivatives, this compound was found to be one of the most potent compounds tested. It demonstrated complete inhibition of S. aureus growth within 8 hours at low concentrations (MIC values ranging from 0.0039 to 0.025 mg/mL) .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis highlighted that while several other pyrrolidine derivatives showed varying levels of antimicrobial activity, none matched the potency of this compound against E. coli and C. albicans. This positions it as a promising candidate for further development in antimicrobial therapies .

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone?

Answer:

The compound is typically synthesized via alkylation of pyrrolidine derivatives with chloroacetylating agents. A biphasic liquid-solid system (e.g., dry acetone and potassium carbonate) is often used to enhance reaction efficiency, with catalytic potassium iodide (KI) to accelerate nucleophilic substitution. For example, analogous syntheses involve reacting amines with 2-chloroacetyl chloride under controlled temperatures (0–60°C), monitored by HPLC to track progress . Modifications to the pyrrolidine core, such as introducing dimethylamino groups, require protection/deprotection strategies to preserve stereochemistry .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolves stereochemical ambiguities and confirms bond angles/distances in the pyrrolidine and ethanone moieties (e.g., ORTEP-III software for crystal structure visualization) .

- NMR spectroscopy : H and C NMR identify key functional groups (e.g., chloroethanone carbonyl at ~200 ppm, pyrrolidine ring protons between 1.5–3.5 ppm). Multi-nuclear NMR (e.g., F or N) may be required for complex derivatives .

- HPLC-MS : Validates purity (>95%) and molecular weight via retention time and mass-to-charge ratio (e.g., [M+H] peaks) .

Advanced Question: How can researchers optimize reaction conditions to improve yields in large-scale syntheses?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while biphasic systems reduce side reactions .

- Catalyst screening : KI or tetrabutylammonium bromide (TBAB) improves alkylation efficiency by stabilizing transition states .

- Temperature control : Gradual heating (40–60°C) minimizes decomposition of thermally sensitive intermediates .

- Flow chemistry : Continuous reactors reduce batch variability and improve scalability for multi-step syntheses .

Advanced Question: What strategies address contradictions in spectroscopic data between synthetic batches?

Answer:

- Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to detect enantiomeric impurities, which may arise from incomplete resolution during pyrrolidine functionalization .

- Crystallography : Compare experimental X-ray structures with computational models (e.g., density functional theory, DFT) to validate conformational preferences .

- Isotopic labeling : H or C-labeled precursors can trace unexpected side reactions during alkylation .

Advanced Question: How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Model transition states for nucleophilic substitution or ketone reduction, guiding solvent/catalyst selection .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities of the dimethylamino-pyrrolidine motif .

- QSAR models : Correlate substituent effects (e.g., chloro vs. bromo) with reaction rates or pharmacological activity .

Advanced Question: What methodologies resolve solubility challenges in pharmacological assays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .

- Prodrug derivatization : Temporarily modify the ketone group (e.g., as a hydrazone) to improve bioavailability, followed by enzymatic cleavage in vivo .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Advanced Question: How can researchers validate the compound’s mechanism of action in biological studies?

Answer:

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to protein targets (e.g., kinases or GPCRs) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- CRISPR-Cas9 knockouts : Confirm target specificity by observing activity loss in genetically modified cell lines .

Advanced Question: What purification techniques are effective for removing by-products with similar polarity?

Answer:

- Flash chromatography : Use gradient elution (hexane/ethyl acetate to chloroform/methanol) to separate closely related impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the compound vs. by-products .

- Prep-HPLC : Employ reverse-phase C18 columns with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve polar contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.